An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine Hydrochloride: A Critical Building Block and Pharmaceutical Reference Standard
An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethylamine Hydrochloride: A Critical Building Block and Pharmaceutical Reference Standard
Editorial Note: Initial database searches for the compound "2-(2-Aminoethoxy)-6-methoxyphenol hydrochloride" did not yield a registered CAS number or specific technical data. However, the structurally related isomer, 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS: 64464-07-9), is a well-documented and commercially available chemical. This compound is of significant interest to the pharmaceutical industry, notably as a related compound and potential impurity of the beta-blocker, Carvedilol. This guide will focus on this verified compound, providing an in-depth analysis for researchers, scientists, and drug development professionals.
Executive Summary
2-(2-Methoxyphenoxy)ethylamine hydrochloride is a primary amine salt of significant utility in synthetic organic chemistry and pharmaceutical analysis. Its structure, featuring a methoxyphenol core linked to an ethylamine side chain via an ether bond, makes it a versatile intermediate and a critical reference standard for ensuring the purity and safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety and handling protocols, and its role in pharmaceutical development, supported by detailed analytical methodologies.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all research and development. The key identifiers for 2-(2-Methoxyphenoxy)ethylamine hydrochloride are consolidated below.
| Identifier | Value | Source |
| Chemical Name | 2-(2-Methoxyphenoxy)ethylamine hydrochloride | TCI Chemicals |
| Synonym(s) | Carvedilol Related Compound E (USP); 2-(2-Aminoethoxy)anisole Hydrochloride; 1-(2-Aminoethoxy)-2-methoxybenzene Hydrochloride | Sigma-Aldrich, TCI Chemicals |
| CAS Number | 64464-07-9 | Sigma-Aldrich, TCI Chemicals |
| Molecular Formula | C₉H₁₃NO₂ · HCl | Sigma-Aldrich |
| Molecular Weight | 221.68 g/mol (as monohydrate) | Sigma-Aldrich |
| InChI Key | LDYFUCPSLVCTMR-UHFFFAOYSA-N | Sigma-Aldrich |
The presence of a methoxy group (-OCH₃) is significant, as this functional group is prevalent in many natural products and approved drugs. It can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters[1].
Physicochemical Properties and Handling
Understanding the physical and chemical characteristics of a compound is paramount for its safe handling, storage, and application in experimental settings.
| Property | Value | Notes |
| Appearance | Solid / Powder | Assumed based on typical amine hydrochlorides. |
| Purity | ≥90.0% (HPLC) | As an analytical standard. |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | Thermo Fisher Scientific[2] |
| Stability | Stable under normal conditions. May be air-sensitive. | CymitQuimica[3] |
| Incompatible Materials | Strong bases. | CymitQuimica[3] |
Safety and Hazard Information
As with any chemical reagent, proper safety precautions are mandatory. 2-(2-Methoxyphenoxy)ethylamine hydrochloride is classified with several hazard statements.
Hazard Statements:
-
H302: Harmful if swallowed[4].
-
H315: Causes skin irritation[4].
-
H319: Causes serious eye irritation[4].
-
H335: May cause respiratory irritation.
Precautionary Measures & First Aid:
-
Prevention: Wear protective gloves, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust/fumes and use only in a well-ventilated area[2][5]. Do not eat, drink, or smoke when using this product[4].
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth[4].
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[4].
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[2][4].
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing[2].
The workflow for safe handling and emergency response is critical for laboratory personnel.
Caption: Laboratory safety workflow for handling amine hydrochlorides.
Synthesis and Applications
General Synthesis Routes
While specific synthesis details for 2-(2-Methoxyphenoxy)ethylamine hydrochloride are proprietary or not widely published, analogous structures can be synthesized through established organic chemistry reactions. A common approach involves the Gabriel synthesis or similar nucleophilic substitution reactions.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic pathway for the target compound.
This method involves activating the hydroxyl group of guaiacol (2-methoxyphenol) with a base, followed by reaction with a protected 2-aminoethyl halide. The final step is the deprotection of the amine and subsequent salt formation with hydrochloric acid[6].
Application in Pharmaceutical Analysis
The primary documented application of this compound is as a pharmaceutical impurity standard, specifically "Carvedilol Related Compound E". In drug development and manufacturing, it is crucial to identify and quantify any impurities or related substances that may arise during the synthesis of an API. These impurities can affect the drug's efficacy and safety.
This compound serves as a certified reference material to:
-
Develop and validate analytical methods: Primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8].
-
Qualify and quantify impurities: By comparing the retention time and detector response of the reference standard to peaks observed in the API sample.
-
Perform stability studies: To monitor the degradation of the API into related compounds under various conditions.
Analytical Methodologies
Robust analytical methods are essential for the quantification and identification of 2-(2-Methoxyphenoxy)ethylamine hydrochloride, whether in a reaction mixture or as an impurity in a final drug product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment and quantification in the pharmaceutical industry[7].
Protocol: HPLC Method for Impurity Profiling
-
System Preparation:
-
LC System: Standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a common choice for polar compounds[8].
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by UV scan of the reference standard; likely around 270-280 nm due to the methoxyphenol chromophore.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-(2-Methoxyphenoxy)ethylamine hydrochloride reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
Prepare the API sample at a known concentration (e.g., 10 mg/mL) in the same diluent.
-
-
Analysis:
-
Inject the standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the API sample.
-
Identify the impurity peak by comparing its retention time to that of the reference standard.
-
Quantify the impurity using the calibration curve.
-
The use of gas chromatography (GC) is less common for polar, non-volatile compounds like amine salts unless derivatization is performed to increase volatility[9][10].
Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification, especially at trace levels, coupling HPLC with a mass spectrometer (MS) is the definitive method. LC-MS provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint[11].
Workflow: Impurity Identification and Confirmation
Caption: LC-MS/MS workflow for impurity confirmation.
This workflow allows not only for quantification but also for the structural elucidation of unknown impurities by analyzing their fragmentation patterns and comparing them to known standards or theoretical fragmentation pathways[11].
Conclusion
While the initially requested compound, 2-(2-Aminoethoxy)-6-methoxyphenol hydrochloride, remains ambiguous, its structural isomer, 2-(2-Methoxyphenoxy)ethylamine hydrochloride (CAS: 64464-07-9) , stands as a chemical of significant practical importance. Its role as a key reference standard in the quality control of Carvedilol underscores the necessity for a thorough understanding of its properties, handling, and analysis. The methodologies detailed in this guide provide a robust framework for scientists engaged in pharmaceutical development, ensuring the purity, safety, and efficacy of modern therapeutics.
References
-
Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 4-(2-AMINOETHYL)-2-METHOXYPHENOL. Retrieved from [Link]
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Abad-García, B., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5489. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing methoxyphenamine hydrochloride.
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
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Jo, A. R., et al. (2022). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 38(1), 85-94. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.
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University of Helsinki. (n.d.). Analytical methods for the determination of Novichok nerve agents and their decontamination products. Retrieved from [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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